3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a bromophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common route includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the bromophenyl group and the dihydropyrrole-2,5-dione moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process may also involve the use of continuous flow reactors to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the bromophenyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, piperidine derivatives, and modified dihydropyrrole-2,5-dione structures .
Scientific Research Applications
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The piperidine ring may interact with receptor sites, modulating their function. The bromophenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Benzylimidazole: Known for its cardiotonic activity.
Imidazole: A simpler structure with broad applications in chemistry and biology.
Benzimidazole derivatives: Widely studied for their biological activities .
Uniqueness
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its unique combination of structural features, which confer a diverse range of chemical reactivity and biological activity. Its multi-functional groups allow for versatile modifications, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O2/c23-15-5-7-16(8-6-15)27-20(28)13-19(22(27)29)26-11-9-14(10-12-26)21-24-17-3-1-2-4-18(17)25-21/h1-8,14,19H,9-13H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTACKLVAAUGWTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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